3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide is an organic compound known for its antioxidant properties. It belongs to the class of phenolic antioxidants, which are widely used to prevent the oxidation of unsaturated fats and oils, thereby extending the shelf life of various products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide typically involves the reaction of 3,5-Di-tert-butyl-4-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidation products.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and tissues from damage .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Uniqueness
Compared to similar compounds, 3,5-Di-tert-butyl-4-hydroxy-N-methylbenzamide offers unique advantages due to its amide functional group, which enhances its stability and solubility in various solvents. This makes it particularly useful in applications where long-term stability and effectiveness are critical .
Properties
CAS No. |
69442-04-2 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)11-8-10(14(19)17-7)9-12(13(11)18)16(4,5)6/h8-9,18H,1-7H3,(H,17,19) |
InChI Key |
XKWULHLBNUUMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.